

# Introduction to Izorlisib (CH5132799)

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

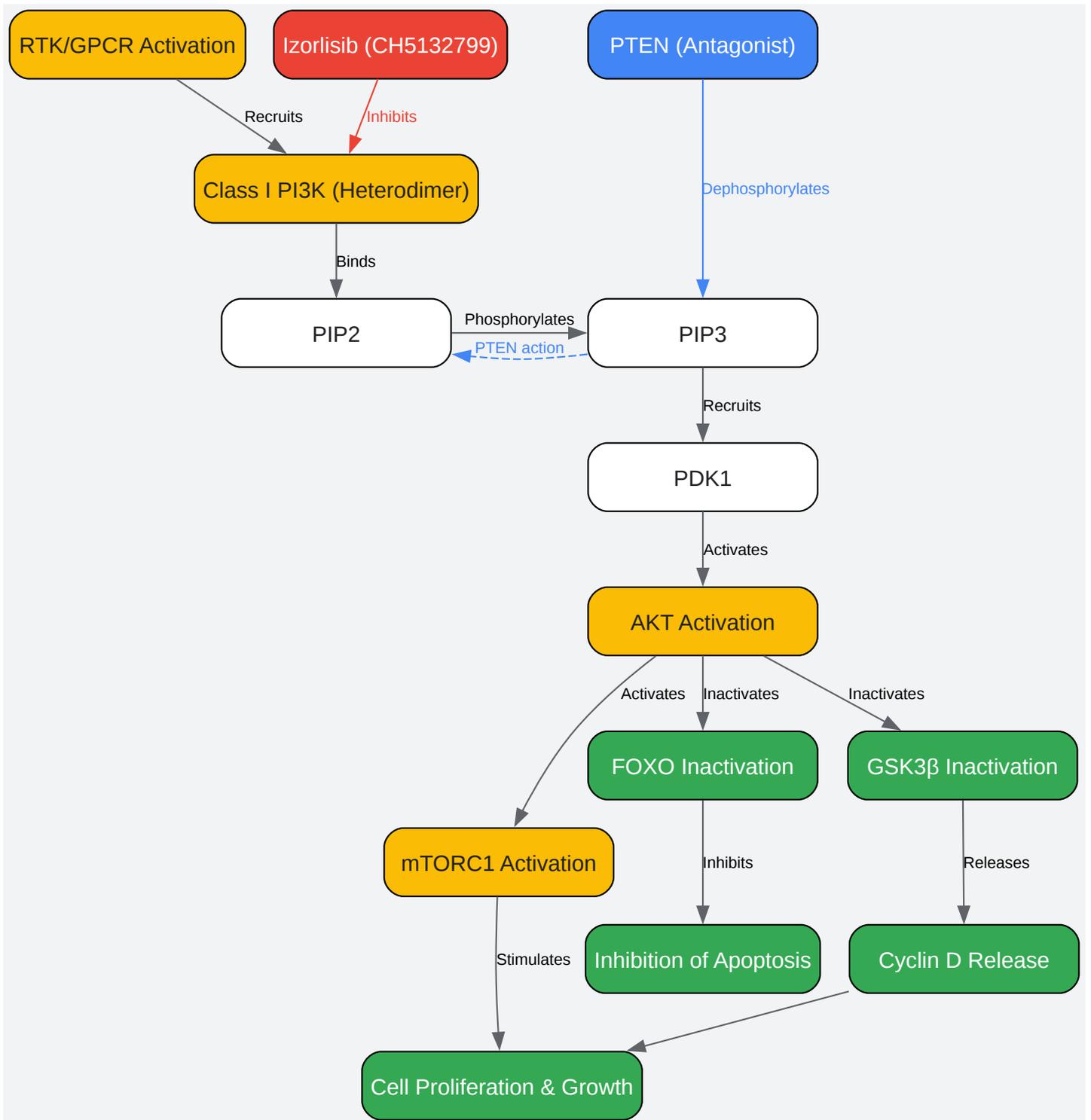
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**Izorlisib** (CH5132799) is a potent and selective ATP-competitive small-molecule inhibitor targeting Class I Phosphatidylinositol 3-kinases (PI3Ks) [1] [2]. Its primary mechanism involves binding to the ATP-binding site of the PI3K enzyme, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer [2]. **Izorlisib** shows particular potency against the PI3K $\alpha$  isoform and its common oncogenic mutants (e.g., H1047R, E545K), making it a promising candidate for investigating targeted therapies in PIK3CA-mutated cancers [2].

The following diagram illustrates the signaling pathway targeted by **Izorlisib** and the consequent downstream effects on cellular processes.



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## Biochemical Profiling and Selectivity of Izorlisib

**Izorlisib** demonstrates high selectivity for Class I PI3K isoforms, particularly PI3K $\alpha$ , with significantly less activity against Class II/III PI3Ks and mTOR [2]. The table below summarizes its half-maximal inhibitory concentration (IC<sub>50</sub>) values against key targets.

**Table 1: In vitro inhibitory profile (IC<sub>50</sub>) of Izorlisib [2]**

Target	IC <sub>50</sub> Value	Notes
PI3K $\alpha$ (wild-type)	14 nM	Primary target
PI3K $\alpha$ (H1047R mutant)	5.6 nM	Enhanced potency against common oncogenic mutant
PI3K $\alpha$ (E545K mutant)	6.7 nM	Enhanced potency against common oncogenic mutant
PI3K $\gamma$	36 nM	
PI3K $\beta$	120 nM	
PI3K $\delta$	500 nM	
PI3K $\text{C2}\beta$	5.3 $\mu\text{M}$	Class II PI3K; >100-fold selectivity vs. PI3K $\alpha$
mTOR	1.6 $\mu\text{M}$	>100-fold selectivity vs. PI3K $\alpha$

## Cell-Based Assay Protocols

The following protocols are adapted from general methods for small-molecule inhibitor screening and specific experiments with PI3K pathway inhibitors, applied to the context of **Izorlisib** [2] [3].

## Protocol 1: Antiproliferative Assay in 2D Monolayer Culture

This standard protocol is used to assess the effect of **Izorlisib** on cancer cell proliferation.

- **1. Cell Line Selection and Culture:**

- Select relevant cancer cell lines, preferably those harboring PIK3CA mutations (e.g., BT-474 breast cancer cells) and wild-type controls [2].
- Maintain cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub> [4] [3].

- **2. Compound Preparation:**

- Prepare a 10 mM stock solution of **Izorlisib** in DMSO. Aliquot and store at -20°C [3].
- On the day of treatment, prepare a serial dilution of **Izorlisib** in complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v), with a vehicle control included [3]. A suggested testing range is 0.001 μM to 10 μM.

- **3. Cell Seeding and Treatment:**

- Harvest cells in the logarithmic growth phase and seed them in 96-well plates at a density of 2-5 x 10<sup>3</sup> cells/well in 100 μL of medium [3].
- Pre-incubate plates for 24 hours to allow cell attachment.
- Aspirate the medium and add 100 μL of fresh medium containing the pre-diluted **Izorlisib** or vehicle control. Include blank wells with medium only for background subtraction. Each condition should have at least 3-6 replicates.

- **4. Incubation and Viability Assessment:**

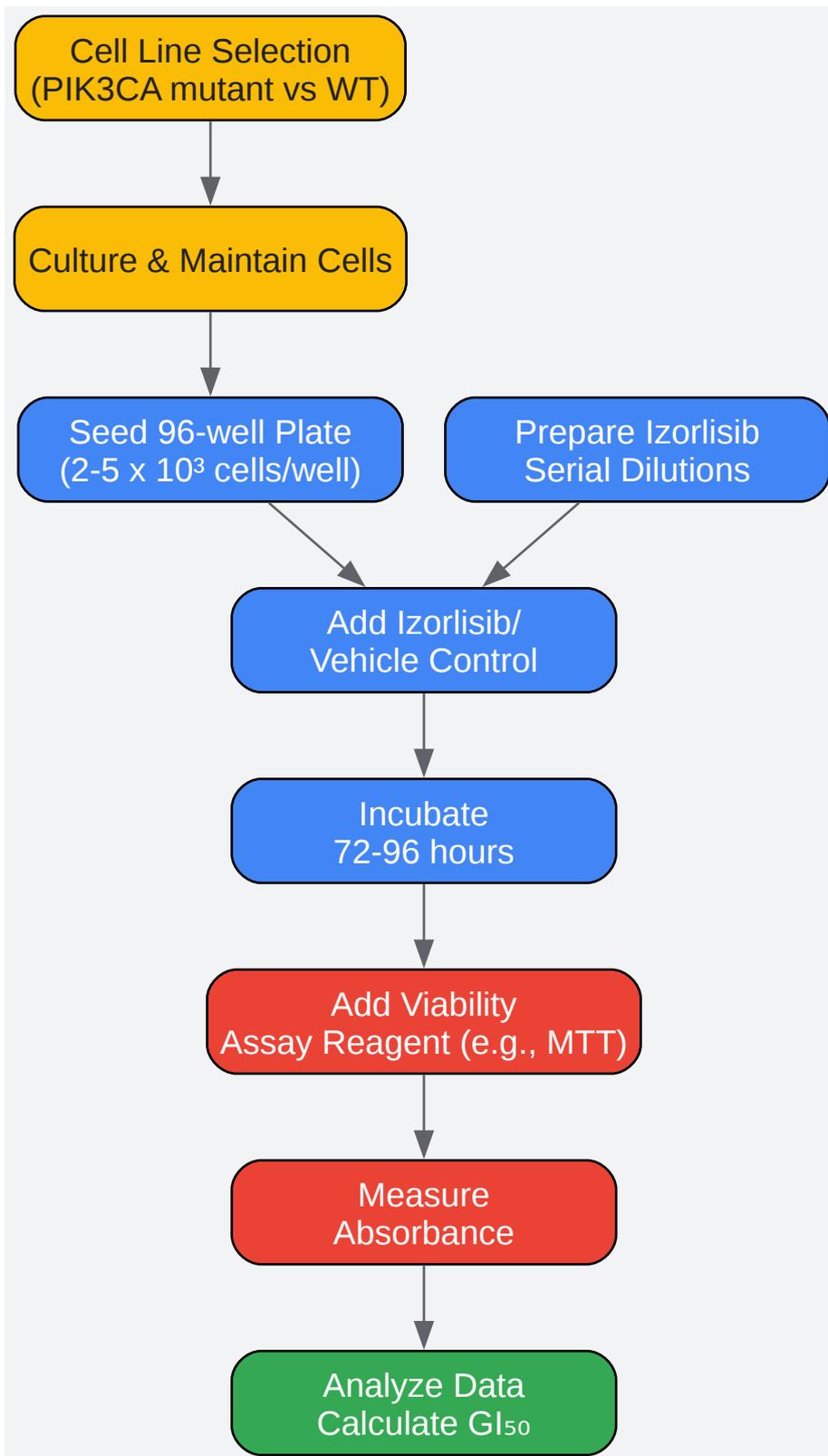
- Incubate plates for 72-96 hours.
- Measure cell viability using a colorimetric assay like MTT or Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions [3].
- Briefly, for MTT: add 10 μL of MTT reagent (5 mg/mL) per well and incubate for 2-4 hours. Carefully remove the medium, dissolve the formed formazan crystals in 100 μL DMSO, and measure the absorbance at 570 nm with a reference filter of 650 nm.

- **5. Data Analysis:**

- Calculate the percentage of cell viability relative to the vehicle control.

- Use non-linear regression analysis in software like GraphPad Prism to determine the half-maximal growth inhibitory concentration (GI<sub>50</sub>).

The workflow for this protocol is summarized in the following diagram.



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## Protocol 2: Analysis of PI3K Pathway Inhibition by Western Blot

This protocol is used to confirm target engagement and downstream pathway modulation by **Izorlisib**.

- **1. Cell Treatment and Lysis:**

- Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
- Treat cells with **Izorlisib** at the desired concentration (e.g., near the GI<sub>50</sub> or a concentration that showed efficacy in prior assays, such as 1 μM) and for a relevant time point (e.g., 2, 4, 6, 24 hours) [2]. Include a vehicle control.
- After treatment, place the plates on ice, wash cells with cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

- **2. Protein Quantification and Electrophoresis:**

- Determine protein concentration using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.

- **3. Immunoblotting:**

- Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect signals using enhanced chemiluminescence (ECL) substrate and image the blot.

- **Key Antibodies for Analysis:**

- **Targets of Interest:** p-AKT (Ser473), total AKT, p-S6K (Thr389), p-S6 (Ser235/236), p-FOXO1 (Ser256), p-4E-BP1 (Thr37/46).
- **Loading Controls:** GAPDH, β-Actin, or total protein stains.

## Critical Considerations for Experimental Design

- **Use of 3D Culture Models:** For a more physiologically relevant model, consider implementing 3D cell culture assays, such as spheroids. These models can better recapitulate the tumor microenvironment, drug penetration barriers, and cellular responses seen in vivo [5] [6]. While more complex, they can provide superior predictive data for in vivo efficacy [6].

- **Managing Drug Resistance:** Cancer cells can develop resistance to PI3K inhibitors through various mechanisms, including feedback loops and loss of PTEN expression [1]. Including a PTEN status analysis in your study and considering combination therapies can be important follow-up experiments.
- **Handling and Solubility: Izorlisib** is for research use only. It is soluble in DMSO (e.g., 10 mM stock concentration). Ensure homogeneous stock solutions and avoid repeated freeze-thaw cycles [2].

## Conclusion

**Izorlisib** is a potent and selective tool compound for investigating PI3K $\alpha$ -driven biology and oncogenesis in a laboratory setting. The protocols outlined here provide a foundation for evaluating its biochemical potency, antiproliferative efficacy, and mechanistic activity on the PI3K/AKT/mTOR pathway in cancer models.

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To cite this document: Smolecule. [Introduction to Izorlisib (CH5132799)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-cell-culture-assays>]

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